N,N-Dimethyl(2-thienylmethyl)amine

Description

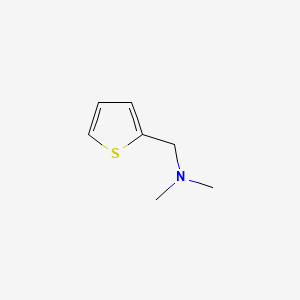

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-8(2)6-7-4-3-5-9-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQUVKALZASWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180665 | |

| Record name | N,N-Dimethyl(2-thienylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26019-17-0 | |

| Record name | N,N-Dimethyl-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26019-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-(thiophen-2-yl)methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026019170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26019-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26019-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl(2-thienylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl(2-thienylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-1-(THIOPHEN-2-YL)METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30WP6FJ13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for N,n Dimethyl 2 Thienylmethyl Amine

Alkylation Pathways

Alkylation pathways represent a classical and direct approach to the synthesis of N,N-Dimethyl(2-thienylmethyl)amine. This strategy fundamentally involves the formation of a new carbon-nitrogen bond between the dimethylamino group and the 2-thienylmethyl fragment.

Alkylation of Dimethylamine (B145610) with 2-Thienylmethyl Halides

A primary and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between dimethylamine and a 2-thienylmethyl halide, such as 2-(chloromethyl)thiophene. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon of the 2-thienylmethyl halide, displacing the halide to form the desired tertiary amine.

The preparation of the starting material, 2-(chloromethyl)thiophene, can be achieved by reacting thiophene (B33073) with concentrated hydrochloric acid and formaldehyde (B43269). orgsyn.org It is important to handle this reagent with care as it is lachrymatory. orgsyn.org

The direct alkylation of amines with alkyl halides can sometimes be complicated by over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. However, by carefully controlling the reaction conditions, such as stoichiometry and temperature, the formation of the tertiary amine can be favored. Another strategy to form primary amines from alkyl halides is the Delépine reaction, which involves reacting the halide with hexamethylenetetramine followed by acidic hydrolysis. thieme-connect.de While this is for primary amines, it illustrates a controlled alkylation approach.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Dimethylamine | 2-Thienylmethyl Halide (e.g., 2-chloromethylthiophene) | This compound | Nucleophilic Substitution |

Reduction-Based Syntheses

Reduction-based methods provide an alternative route to this compound, typically starting from a more oxidized precursor containing the necessary carbon-nitrogen bond.

Reduction of N,N-Dimethyl(2-thienylmethyl)amide Precursors

A viable synthetic strategy involves the reduction of the corresponding amide, N,N-dimethyl-2-thiophenecarboxamide. This amide precursor can be prepared by reacting 2-thenoyl chloride with dimethylamine. The subsequent reduction of the tertiary amide to the tertiary amine is a key step.

A powerful reducing agent commonly employed for this transformation is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The mechanism for the reduction of a tertiary amide with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. masterorganicchemistry.comyoutube.com Unlike primary or secondary amides, tertiary amides lack acidic protons on the nitrogen. At elevated temperatures, the nitrogen's lone pair facilitates a beta-elimination step, expelling an aluminum oxide species to form an iminium ion. youtube.com This iminium ion is then readily reduced by another equivalent of hydride to yield the final tertiary amine. youtube.com

| Precursor | Reagent | Product | Key Transformation |

| N,N-Dimethyl(2-thienylmethyl)amide | Lithium Aluminum Hydride (LiAlH₄) | This compound | Amide to Amine Reduction |

Expedited and Environmentally Conscious Synthetic Protocols

Modern synthetic chemistry emphasizes the development of efficient and sustainable methods. For the synthesis of this compound, this translates to one-pot procedures and the application of green chemistry principles to minimize waste and environmental impact.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. A prominent one-pot method for preparing tertiary amines is reductive amination.

In the context of synthesizing this compound, this would involve the reaction of 2-thiophenecarboxaldehyde with dimethylamine in the presence of a suitable reducing agent. The reaction proceeds through the in situ formation of an iminium ion, which is then immediately reduced to the tertiary amine. The Eschweiler-Clarke reaction is a classic example of a one-pot methylation of primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is a type of reductive alkylation and advantageously does not produce quaternary ammonium salts. wikipedia.orgjk-sci.comyoutube.com

More contemporary reductive amination protocols utilize a variety of reducing agents and catalysts. For instance, a procedure for the reductive amination of aldehydes with secondary amines can be carried out using a borohydride (B1222165) exchange resin in ethanol. koreascience.kr Another approach involves the use of platinum nanowires as a highly efficient heterogeneous catalyst for the reductive alkylation of aldehydes with secondary amines under mild conditions. researchgate.net A study also demonstrated the synthesis of aromatic tertiary amines from aromatic aldehydes using a zirconium-based catalyst with N,N-dimethylformamide (DMF) serving as the solvent, amine source, and reductant in a Leuckart-type reaction. researchgate.net

| Aldehyde | Amine | Reducing System | Key Features |

| 2-Thiophenecarboxaldehyde | Dimethylamine | Formic Acid/Formaldehyde (Eschweiler-Clarke) | One-pot, avoids quaternary salt formation. wikipedia.orgjk-sci.comorganic-chemistry.org |

| 2-Thiophenecarboxaldehyde | Dimethylamine | Borohydride Exchange Resin | Simple procedure, good yields. koreascience.kr |

| 2-Thiophenecarboxaldehyde | Dimethylamine | Platinum Nanowires/H₂ | Heterogeneous catalyst, eco-friendly. researchgate.net |

| 2-Thiophenecarboxaldehyde | N,N-Dimethylformamide | Zirconium-based catalyst | DMF as solvent, amine source, and reductant. researchgate.net |

Green Chemistry Principles in Amine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amines to create more sustainable processes. rsc.org This includes the use of renewable resources, heterogeneous catalysts, and minimizing the use of hazardous reagents.

For the synthesis of this compound, a green approach would favor reductive amination over alkylation with alkyl halides, as the latter often involves toxic reagents and produces stoichiometric waste. The use of heterogeneous catalysts, such as platinum nanowires or other supported metal catalysts, is a key green strategy. researchgate.net These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net

Direct amination of alcohols is another green pathway. For instance, the direct amination of 2-thienylmethanol with dimethylamine using a suitable catalyst would be a highly atom-economical route. Numerous heterogeneous catalyst systems have been developed for the amination of alcohols. rsc.org The "hydrogen borrowing" strategy is a notable mechanism in this context, where a metal catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with the amine and is subsequently reduced by the "borrowed" hydrogen. rsc.org

The development of one-pot processes, as discussed in the previous section, is also a core principle of green chemistry, as it reduces the number of steps, solvent usage, and waste generation. organic-chemistry.org The use of more environmentally benign solvents and reagents is another critical aspect.

Elucidation of Chemical Reactivity and Transformation Mechanisms of N,n Dimethyl 2 Thienylmethyl Amine

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in N,N-Dimethyl(2-thienylmethyl)amine is an aromatic system that is generally more reactive than benzene (B151609) towards electrophilic substitution. uoanbar.edu.iqderpharmachemica.com This heightened reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. brainly.in

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene and its derivatives. brainly.in In the case of 2-substituted thiophenes like this compound, the substitution predominantly occurs at the 5-position (the other α-position) if it is available. uoanbar.edu.iquoanbar.edu.iq If the 5-position is blocked, substitution may occur at the 3- or 4-positions (β-positions). uoanbar.edu.iq

Common electrophilic aromatic substitution reactions for thiophenes include:

Halogenation: Thiophenes react readily with halogens such as chlorine and bromine, often under milder conditions than those required for benzene. quimicaorganica.org The reaction proceeds via the typical EAS mechanism.

Nitration: Nitration can be achieved using reagents like nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Sulfonation is typically carried out using sulfuric acid. quimicaorganica.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the thiophene ring using a Lewis acid catalyst. derpharmachemica.com

The (dimethylaminomethyl) group at the 2-position is an activating group, further enhancing the reactivity of the thiophene ring towards electrophilic attack. However, the bulky nature of this substituent may also exert steric hindrance, influencing the regioselectivity of the substitution. In a related compound, N,N-dimethylaniline, an ortho alkyl substituent was found to diminish the high reactivity towards electrophilic substitution due to steric hindrance. vaia.com

Reactions Involving the Tertiary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center. This allows for a variety of reactions at the nitrogen atom.

Quaternization and Salt Formation

As a tertiary amine, this compound readily undergoes quaternization when treated with alkyl halides. masterorganicchemistry.compressbooks.pubpressbooks.pub This SN2 reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org For example, reaction with methyl iodide would yield N,N,N-trimethyl(2-thienylmethyl)ammonium iodide. This process, also known as the Menshutkin reaction, is often clean and proceeds with high yield, as overalkylation is not a concern for tertiary amines. wikipedia.org

The basicity of the tertiary amine also allows for the formation of salts upon reaction with acids.

Nucleophilic Substitution Processes

The quaternary ammonium salts derived from this compound can undergo further reactions. When treated with a strong base, these salts can form an ylide, which is a key intermediate in rearrangements like the Stevens and Sommelet-Hauser rearrangements. wikipedia.orgwikipedia.org

Stevens Rearrangement: This is a 1,2-rearrangement that converts a quaternary ammonium salt into a tertiary amine. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an ylide intermediate. wikipedia.org

Sommelet-Hauser Rearrangement: This is a masterorganicchemistry.comnih.gov-sigmatropic rearrangement of a benzylic quaternary ammonium salt. wikipedia.orgdntb.gov.ua While the substrate is a thienylmethyl derivative, analogous rearrangements can be expected. The reaction involves the deprotonation of a methyl group on the nitrogen to form an ylide, which then rearranges. wikipedia.org

Redox Chemistry

Both the thiophene ring and the tertiary amine group can participate in redox reactions.

Oxidation Reactions

Oxidation of the Tertiary Amine: Tertiary amines can be oxidized to their corresponding N-oxides. acs.orglibretexts.org This transformation can be achieved using various oxidizing agents, including hydrogen peroxide (H₂O₂), peroxy acids, or other specialized reagents like flavin-catalyzed H₂O₂ systems. acs.orgasianpubs.orggoogle.comorganic-chemistry.org The product of oxidizing this compound at the nitrogen would be this compound N-oxide. The oxidation of tertiary amines is a well-established reaction in organic synthesis. google.com

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can also be oxidized, typically to a sulfoxide (B87167) and then to a sulfone. wikipedia.orgacs.orgresearchgate.net This generally requires stronger oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. acs.orgacs.org Thiophene S-oxides are often unstable and can undergo further reactions like dimerization. acs.orgnih.gov The oxidation of the thiophene ring may be relevant in the context of the metabolism of thiophene-containing drugs. wikipedia.org

It is important to note that selective oxidation of either the amine or the thiophene ring can be challenging, as both are susceptible to oxidation. The choice of oxidant and reaction conditions is crucial to achieve the desired transformation. nih.gov

Table of Reaction Products and Intermediates

| Reactant | Reagent(s) | Reaction Type | Product/Intermediate |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | Quaternization | N,N,N-Trimethyl(2-thienylmethyl)ammonium iodide |

| N,N,N-Trimethyl(2-thienylmethyl)ammonium iodide | Strong Base (e.g., NaNH₂) | Ylide Formation | Ammonium Ylide |

| Ammonium Ylide | Heat | Stevens Rearrangement | Rearranged Tertiary Amine |

| Ammonium Ylide | - | Sommelet-Hauser Rearrangement | Rearranged Tertiary Amine |

| This compound | Hydrogen Peroxide (H₂O₂) | N-Oxidation | This compound N-oxide |

| This compound | m-CPBA | S-Oxidation | This compound S-oxide |

| This compound S-oxide | m-CPBA | S-Oxidation | This compound S,S-dioxide (Sulfone) |

Reduction Reactions

One related transformation is the reduction of 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine using boron-containing reducing agents like diborane. This process, however, involves the reduction of a nitroalkene functionality to an amine, which is a different transformation from the reduction of the N,N-dimethylamino or the thiophene moiety in this compound. google.com

Catalytic hydrogenation is a common method for the reduction of various functional groups. In the context of thiophene derivatives, catalytic cracking conditions can lead to the transformation of thiophene compounds, primarily resulting in the formation of hydrogen sulfide. nsc.ru The hydrogenation of the thiophene ring itself is a known process, though specific conditions for this compound are not specified.

Catalytic Transformations

Metal-Catalyzed Coupling Reactions

Specific examples of metal-catalyzed coupling reactions involving this compound as a substrate are not extensively detailed in the available literature. However, the general reactivity of thiophene and amine compounds in such reactions provides a framework for potential transformations.

The direct C-H activation of thiophene rings is a significant area of research in metal-catalyzed coupling reactions. Palladium-catalyzed C-H activation of heteroaromatic compounds, including thiophenes, has been studied for the formation of new carbon-carbon bonds. rsc.org The main challenge in this area is controlling the regioselectivity, as thiophene possesses multiple C-H bonds with potentially similar reactivities. rsc.org For instance, studies on thieno-pyridines, -pyrimidines, and -pyrazines have demonstrated that C-H activation at the C-2 and C-3 positions of the thiophene ring is achievable. rsc.org

Furthermore, nickel-catalyzed Suzuki-Miyaura coupling of dimethyl aryl amines has been reported to form biaryl skeletons. This type of reaction proceeds via the activation of the aromatic C-N bond. While this has been demonstrated for various N,N-dimethyl aryl amines, its specific application to this compound, where the dimethylamino group is attached to a methylene (B1212753) bridge, has not been described. dicp.ac.cn

The development of catalysts for the cross-coupling of amines with aryl halides is a mature field, with palladium and nickel catalysts being prominent. nih.gov These reactions, such as the Buchwald-Hartwig amination, typically involve the formation of a carbon-nitrogen bond between an amine and an aryl halide. While this compound could potentially serve as the amine component in such reactions, specific examples and their outcomes are not provided in the surveyed literature.

Design, Synthesis, and Exploration of N,n Dimethyl 2 Thienylmethyl Amine Derivatives

Rational Design Principles for Novel Thienylmethyl Amine Analogs

The design of new thienylmethyl amine analogs is often guided by the principles of structural modification to enhance desired properties. A key strategy involves bioisosteric replacement, where the thiophene (B33073) ring is used as a substitute for other aromatic systems, such as a phenyl ring, to modulate the compound's physicochemical properties and biological activity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov

Another design principle focuses on the strategic placement of substituents on the thiophene ring and modification of the amine functionality. These changes can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its target binding and pharmacokinetic properties. For instance, the introduction of different functional groups can be used to fine-tune the compound's activity for specific therapeutic targets. researchgate.netresearchgate.net

Synthetic Routes to N-Substituted Thienylmethyl Amine Scaffolds

The synthesis of N-substituted thienylmethyl amine scaffolds can be achieved through various organic reactions. A common approach involves the reductive amination of a thiophene-2-carboxaldehyde with a primary or secondary amine. This two-step, one-pot process typically begins with the formation of an imine intermediate, followed by its reduction to the corresponding amine.

Another versatile method is the direct alkylation of an amine with a 2-(halomethyl)thiophene. This nucleophilic substitution reaction provides a straightforward route to a wide array of N-substituted derivatives. The choice of the halogen (e.g., chloro, bromo) can influence the reactivity of the starting material.

Furthermore, multicomponent reactions offer an efficient strategy for constructing complex thienylmethyl amine derivatives in a single step from simple starting materials. These methods are advantageous for creating diverse libraries of compounds for screening purposes. nih.gov

Functionalization Strategies for the Thiophene Moiety in Derivatives

The thiophene ring in thienylmethyl amine derivatives is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents. Electrophilic aromatic substitution is a common strategy to introduce functional groups such as halogens, nitro groups, and acyl groups onto the thiophene ring. The position of substitution is directed by the activating nature of the ring sulfur atom and any existing substituents. nih.gov

Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for creating carbon-carbon bonds and introducing aryl or vinyl substituents to the thiophene ring. nih.gov These reactions significantly expand the structural diversity of accessible derivatives. Lithiation of the thiophene ring followed by quenching with an electrophile is another effective method for introducing a variety of functional groups.

Integration into Complex Heterocyclic Systems

The N,N-Dimethyl(2-thienylmethyl)amine scaffold can be incorporated into more complex heterocyclic systems to generate novel compounds with potentially enhanced biological activities.

Thienopyrimidine Derivatives

Thienopyrimidines, which feature a thiophene ring fused to a pyrimidine (B1678525) ring, can be synthesized from appropriately substituted thiophene precursors. nih.govnih.govresearchgate.netmdpi.comresearchgate.net For example, 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxylate derivatives can undergo cyclization reactions with various reagents to form the pyrimidine ring. The thienylmethyl amine moiety can be introduced before or after the formation of the thienopyrimidine core. These compounds are of interest due to their diverse pharmacological properties. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

A general synthetic approach involves the Gewald reaction to prepare polysubstituted 2-aminothiophenes, which then serve as key intermediates. sciforum.net These can be reacted with reagents like formamide, isothiocyanates, or urea (B33335) derivatives to construct the fused pyrimidine ring. nih.govmdpi.comresearchgate.net

Table 1: Synthesis of Thienopyrimidine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-3-ethoxycarbonylthiophene | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.govmdpi.comresearchgate.net |

| 2-Amino-3-cyanothiophene | Isothiocyanate | 2-Thioxo-thieno[2,3-d]pyrimidine | nih.govmdpi.comresearchgate.net |

Benzimidazole (B57391) Derivatives Incorporating Thienylmethyl Moieties

Benzimidazole derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. nih.govresearchgate.netnih.govresearchgate.netcu.edu.eg The incorporation of a thienylmethyl moiety can be achieved by reacting a substituted o-phenylenediamine (B120857) with a thiophene carboxaldehyde derivative. This condensation reaction, often catalyzed by an acid, leads to the formation of the benzimidazole ring with the thienylmethyl group at the 2-position. nih.gov

Alternatively, the thienylmethyl group can be attached to one of the nitrogen atoms of a pre-formed benzimidazole ring through N-alkylation with a 2-(halomethyl)thiophene. The choice of synthetic route depends on the desired substitution pattern of the final molecule. researchgate.net

Table 2: Synthesis of Benzimidazole Derivatives

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| o-Phenylenediamine | Thiophene-2-carboxaldehyde | 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | nih.gov |

Triazole Derivatives Featuring Thienylmethyl Moieties

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as 1,2,3-triazoles and 1,2,4-triazoles. mdpi.comraco.cat The thienylmethyl group can be incorporated into triazole derivatives through several synthetic strategies. For 1,2,4-triazoles, a common method involves the reaction of a thienylmethyl-substituted intermediate, such as a hydrazide or an amidine, with a suitable cyclizing agent. capes.gov.brresearchgate.net

For the synthesis of 1,2,3-triazoles, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a highly efficient method. mdpi.com In this approach, a thienylmethyl azide (B81097) can be reacted with a terminal alkyne to afford the 1,4-disubstituted 1,2,3-triazole derivative with high regioselectivity.

Table 3: Synthesis of Triazole Derivatives

| Triazole Type | Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Thiophene-2-carbohydrazide | Orthoester | 3-(Thiophen-2-yl)-1,2,4-triazole | capes.gov.br |

Stereoselective Synthesis of Chiral Derivatives

The generation of chiral derivatives of this compound, where the stereocenter is at the carbon atom bridging the thiophene ring and the nitrogen atom, necessitates a strategic approach to asymmetric synthesis. Direct stereoselective synthesis of the tertiary amine is challenging; therefore, a common and effective strategy involves a two-step process. This process begins with the asymmetric synthesis of the chiral primary amine, (R)- or (S)-1-(thiophen-2-yl)methanamine. This is followed by the N,N-dimethylation of the resulting enantiomerically enriched primary amine to yield the final chiral tertiary amine derivative.

A key method for producing the chiral primary amine intermediate is the asymmetric reduction of the corresponding imine, which is typically formed in situ from 2-thiophenecarboxaldehyde and a suitable nitrogen source. Various chiral catalysts and reagents have been developed to achieve high enantioselectivity in this transformation.

One prominent approach involves the use of chiral catalysts for the asymmetric hydroboration or hydrogenation of C=N double bonds. For instance, chiral diazaphospholenes have been demonstrated as effective catalysts for the enantioselective hydroboration of imines. nih.gov While specific data for the reduction of a 2-thienyl imine using this exact catalyst is not detailed in the provided literature, the methodology has shown success with a range of alkyl imines, achieving high enantiomeric ratios with low catalyst loadings. nih.gov This suggests its potential applicability in the synthesis of chiral 1-(thiophen-2-yl)methanamine.

Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce a ketone with borane. youtube.com This method can be adapted for the reduction of imines, offering a pathway to chiral amines. The choice of the (R)- or (S)-catalyst dictates the stereochemical outcome of the product. youtube.com

Transition metal-catalyzed asymmetric hydrogenation is also a powerful tool. Chiral iridium complexes, for example, have been successfully employed in the asymmetric hydrogenation of various imines. These catalytic systems can provide access to chiral amines with high enantioselectivity.

The use of chiral auxiliaries represents an alternative strategy. The Ellman method, which employs tert-butanesulfinamide as a chiral auxiliary, is a versatile and widely used technique for the asymmetric synthesis of a broad range of chiral amines. yale.edu In this approach, 2-thiophenecarboxaldehyde is condensed with either (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. Subsequent diastereoselective reduction of this imine and removal of the auxiliary group yields the desired chiral primary amine with high enantiomeric excess. yale.edu

Once the enantiomerically pure or enriched 1-(thiophen-2-yl)methanamine is obtained, the final step is the N,N-dimethylation. Several methods are available for this transformation that are compatible with the thiophene ring. A common and efficient method is the use of formaldehyde (B43269) as the C1 source in the presence of a reducing agent. For instance, ruthenium nanoparticles supported on carbon (Ru/C) have been shown to be effective catalysts for the selective N,N-dimethylation of a wide array of primary amines, including those with aromatic and heterocyclic moieties, using formaldehyde. nih.govchemrxiv.orgchemrxiv.org This reaction typically proceeds with high efficiency and good functional group tolerance. nih.govchemrxiv.orgchemrxiv.org

Similarly, copper hydride complexes, such as those derived from (CAAC)CuCl (CAAC = cyclic (alkyl)(amino)carbene), can catalyze the N-methylation of amines using paraformaldehyde as the C1 source. acs.org This method has been successfully applied to both aromatic and aliphatic amines. acs.org Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have also been reported to catalyze the selective N,N-dimethylation of aliphatic primary amines using methanol (B129727) as the C1 source. acs.org

The table below summarizes representative catalytic systems that can be applied to the two-step stereoselective synthesis of chiral this compound derivatives, based on analogous transformations reported in the literature.

Table 1: Representative Catalytic Systems for the Stereoselective Synthesis of Chiral this compound Derivatives

| Step | Reaction Type | Catalyst/Reagent | Key Features |

|---|---|---|---|

| 1 | Asymmetric Imine Reduction | Chiral Diazaphospholene | High enantioselectivity for alkyl imines with low catalyst loadings. nih.gov |

| 1 | Asymmetric Imine Reduction | Corey-Bakshi-Shibata (CBS) Catalyst | Well-established method for enantioselective reduction; choice of catalyst enantiomer determines product stereochemistry. youtube.com |

| 1 | Asymmetric Synthesis | (R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Versatile and high-yielding for a wide range of chiral amines. yale.edu |

| 2 | N,N-Dimethylation | Ru/C with Formaldehyde | Heterogeneous catalyst, high turnover number, good functional group compatibility. nih.govchemrxiv.orgchemrxiv.org |

| 2 | N,N-Dimethylation | (CAAC)CuCl with Paraformaldehyde | Effective for various aromatic and aliphatic amines. acs.org |

| 2 | N,N-Dimethylation | Iridium(I)-NHC Complex with Methanol | Selective for N,N-dimethylation of aliphatic primary amines. acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1-(thiophen-2-yl)methanamine |

| (S)-1-(thiophen-2-yl)methanamine |

| 2-Thiophenecarboxaldehyde |

| Borane |

| (R)-tert-Butanesulfinamide |

| (S)-tert-Butanesulfinamide |

| Formaldehyde |

| Ruthenium |

| Copper |

| Iridium |

| Paraformaldehyde |

| Methanol |

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For N,N-Dimethyl(2-thienylmethyl)amine (C₇H₁₁NS), the theoretical exact mass is 141.0663 Da. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that closely matches this calculated value, thereby confirming the molecular formula. The fragmentation pattern can also yield structural information, with a likely fragmentation being the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable thienylmethyl cation.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound.

Key absorption bands expected in the IR spectrum of this compound include C-H stretching vibrations for both the aliphatic (methyl and methylene) and aromatic (thiophene) protons. docbrown.info Additionally, characteristic stretches for the C-N bond and the C=C bonds within the thiophene (B33073) ring would be present. docbrown.infonist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching (Thiophene Ring) | 3100 - 3000 |

| C-H Stretching (Aliphatic) | 3000 - 2850 |

| C=C Stretching (Thiophene Ring) | 1600 - 1400 |

| C-N Stretching | 1250 - 1020 |

| C-S Stretching (Thiophene Ring) | 800 - 600 |

Note: The exact position and intensity of absorption bands can be influenced by the sample's physical state.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing X-rays onto a single crystal of the substance. The subsequent diffraction pattern is analyzed to generate a detailed model of the molecular structure, providing exact bond lengths, bond angles, and conformational details.

For a molecule like this compound, this analysis would definitively confirm the connectivity of the dimethylamino group to the methylene (B1212753) bridge and the attachment of this bridge to the C2 position of the thiophene ring. It would also reveal the conformation of the molecule in the solid state, including the torsion angles between the thiophene ring and the dimethylaminomethyl substituent.

As of the latest review of prominent crystallographic databases, such as the Crystallography Open Database (COD), a public crystal structure for this compound has not been reported. crystallography.netcrystallography.net The generation of such data would require growing a single crystal of the compound suitable for diffraction, a process that is dependent on the substance's crystallization properties. Should such a crystal be obtained and analyzed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₇H₁₁NS | The elemental composition of the molecule. |

| Formula Weight | 141.24 g/mol | The mass of one mole of the compound. |

| Crystal System | Orthorhombic | The crystal lattice system (e.g., monoclinic, orthorhombic, etc.). |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. |

| a, b, c (Å) | 8.2, 10.7, 13.0 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |

| Volume (ų) | 1142 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the data. |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. These methods separate the target compound from unreacted starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a preparative technique used to purify multigram quantities of this compound. The primary challenge in the chromatographic purification of amines on standard silica (B1680970) gel is the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface. youtube.com This can lead to poor separation, characterized by broad, tailing peaks and, in some cases, irreversible adsorption of the compound to the column. youtube.combiotage.com

To mitigate these issues, several strategies are employed:

Modified Mobile Phase: A common approach is to add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or aqueous ammonia, to the eluent (e.g., a hexane/ethyl acetate (B1210297) solvent system). biotage.comresearchgate.net The competing base neutralizes the acidic sites on the silica, allowing the tertiary amine to elute more symmetrically and efficiently. biotage.com

Alternative Stationary Phases: An increasingly popular method is to use a stationary phase with modified surface chemistry. biotage.com Amine-functionalized silica, where the silica surface is bonded with aminopropyl groups, provides a more inert surface that minimizes undesirable interactions with basic analytes. youtube.combiotage.com Basic alumina (B75360) is another effective, though less common, alternative to standard silica for amine purification. chemicalforums.com

Table 2: Column Chromatography Approaches for Amine Purification

| Stationary Phase | Mobile Phase Strategy | Rationale |

| Silica Gel (Standard) | Eluent + 0.5-2% Triethylamine (TEA) or Ammonia | Neutralizes acidic silanol groups, preventing strong adsorption and peak tailing of the basic amine. researchgate.net |

| Amine-Functionalized Silica | Standard non-polar eluents (e.g., Hexane/Ethyl Acetate) | The basic surface of the stationary phase is compatible with the amine, allowing for good separation without additives. biotage.combiotage.com |

| Basic Alumina | Standard non-polar to moderately polar eluents | Provides a basic surface that does not strongly retain basic compounds like tertiary amines. chemicalforums.comgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is ideally suited for assessing the purity of this compound and identifying any related compounds or impurities. jocpr.com In GC, the sample is vaporized and separated based on boiling point and interaction with a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural elucidation and identification. nih.gov

For amines, derivatization is sometimes employed to improve chromatographic behavior by replacing the active hydrogen atoms, although this is less critical for tertiary amines like this compound compared to primary or secondary amines. iu.edu

The analysis can identify potential impurities related to the synthesis, such as:

Starting Materials: e.g., 2-Thiophenecarboxaldehyde, Dimethylamine (B145610).

By-products: e.g., N-Methyl(2-thienylmethyl)amine (from incomplete methylation).

Degradation Products: e.g., products resulting from oxidation of the thiophene ring.

Each of these compounds would have a distinct retention time in the gas chromatogram and a unique mass spectrum, allowing for their unambiguous identification and quantification relative to the main product peak. The fragmentation of this compound itself would likely involve characteristic losses, such as the cleavage of the dimethylamino group or fragmentation of the thiophene ring. arkat-usa.org

Table 3: Potential Related Compounds in the Analysis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |

| This compound | C₇H₁₁NS | 141.24 | Target Compound |

| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | Unreacted Starting Material |

| Dimethylamine | C₂H₇N | 45.08 | Unreacted Starting Material |

| N-Methyl(2-thienylmethyl)amine | C₆H₉NS | 127.21 | Incomplete Methylation By-product |

Computational Chemistry and Theoretical Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net DFT studies typically provide optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties.

A specific DFT analysis for N,N-Dimethyl(2-thienylmethyl)amine, which would include its optimized structure, bond parameters, and vibrational spectra, is not available in the reviewed literature. Such a study would be the first step in a thorough computational characterization of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov

An MEP map for this compound has not been published. This visualization would identify the electron-rich (e.g., around the nitrogen and sulfur atoms) and electron-poor regions, offering insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex quantum chemical results into the familiar language of Lewis structures, lone pairs, and orbital hybridization. rsc.org It quantifies hyperconjugative interactions and charge delocalization, which are crucial for understanding molecular stability. researchgate.netwisc.edu

Specific NBO analysis data for this compound, including stabilization energies from donor-acceptor interactions, is not present in the available literature. This analysis would clarify the nature of bonding and intramolecular charge transfer within the molecule.

Electrophilicity-Based Charge Transfer (ECT) Analysis

Information regarding the Electrophilicity-Based Charge Transfer (ECT) analysis for this compound is not available in the scientific literature. This analysis would quantify the amount of charge transferred between donor and acceptor systems upon interaction, which is important for understanding charge-transfer complexes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net These simulations are instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. researchgate.net

While molecular docking studies have been performed on various thiophene (B33073) and amine derivatives, nih.govnih.govresearchgate.net no specific docking simulations featuring this compound as a ligand have been found in the reviewed literature. Such studies would be necessary to explore its potential as a therapeutic agent by identifying its possible biological targets and binding interactions.

Kinetic and Mechanistic Studies Through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the reaction kinetics and mechanisms of thiophene derivatives, including this compound. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, the general principles and methodologies applied to analogous thiophene-containing compounds provide significant insights. These studies often employ quantum mechanical methods to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most probable reaction pathways.

Methodologies such as Density Functional Theory (DFT) are frequently utilized to investigate the mechanisms of reactions involving thiophene derivatives. For instance, in the synthesis of thiophenes from S-containing alkyne substrates, computational calculations have been used to corroborate proposed mechanistic pathways. nih.gov These calculations can help in understanding the role of catalysts, such as in the PdI2-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols to form thiophenes, by modeling the intermediate steps and transition states. nih.gov

Furthermore, computational approaches can be applied to understand the reactivity of the thiophene ring and its substituents. The electronic properties of the thiophene nucleus, influenced by substituents like the (dimethylaminomethyl) group, dictate its susceptibility to electrophilic or nucleophilic attack. Theoretical models can predict reaction sites and the stability of intermediates, offering a microscopic view of the reaction dynamics. While detailed kinetic data for this compound is sparse, theoretical investigations on similar molecules suggest that such computational studies are invaluable for predicting reactivity and guiding synthetic efforts. nih.gov

Below is an illustrative table representing the type of data that can be generated from computational kinetic studies on a hypothetical reaction of a thiophene derivative.

| Parameter | Value (Unit) | Description |

| Activation Energy (Ea) | Value (kJ/mol) | The minimum energy required for a reaction to occur. |

| Enthalpy of Reaction (ΔH) | Value (kJ/mol) | The net change in heat content during the reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | Value (kJ/mol) | The change in free energy to reach the transition state. |

| Rate Constant (k) | Value (s⁻¹) | A measure of the reaction speed at a given temperature. |

| Note: The values in this table are placeholders and represent the typical outputs of computational kinetic studies. |

Influence of Protonation and Solvent Environments on Molecular Properties

The molecular properties and behavior of this compound are significantly influenced by its surrounding environment, particularly by protonation and the nature of the solvent. Computational studies on related thiophene derivatives and other organic molecules provide a framework for understanding these effects.

Protonation:

Protonation of the amine nitrogen in this compound is expected to have a profound impact on its electronic structure and reactivity. Theoretical investigations on protonated thiophene and its derivatives show that the addition of a proton can significantly alter the electronic orbitals. nih.govrsc.org Generally, protonation of an amine group attached to an aromatic system leads to the localization of a positive charge, which in turn affects the electron distribution across the entire molecule. nih.govacs.org

In the case of this compound, protonation of the nitrogen atom would likely lead to a withdrawal of electron density from the thiophene ring through an inductive effect. This can alter the aromaticity and the HOMO-LUMO gap of the molecule. rsc.org Computational studies on similar compounds have shown that protonation can cause a red shift in the absorption spectrum, indicating a smaller energy gap between the frontier molecular orbitals. rsc.org Theoretical calculations, such as those at the G2(MP2) and G3B3 levels of theory, can compute the proton affinity (PA) and thermodynamic changes (ΔrH, ΔrS, and ΔrG) associated with the protonation reaction, revealing the spontaneity of the process. nih.govresearchgate.net

Solvent Environments:

The choice of solvent can significantly modulate the structural and electronic properties of thiophene derivatives. rsc.org Computational models, ranging from implicit solvation models (like the Polarizable Continuum Model - PCM) to explicit solvent molecules in hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are used to study these effects. rsc.orgresearchgate.net

For a molecule like this compound with a polar amine group, the solvent polarity is a key factor. In polar solvents, the dipole moment of the molecule is expected to increase due to stabilization of charge separation. researchgate.netlongdom.org This can influence the molecule's conformational preferences and its interaction with other species in solution. Studies on conductive thiophene polymers have shown that the solvent used during film preparation can affect molecular orientation and crystallinity, which in turn impacts charge transport properties. mdpi.com While this compound is a smaller molecule, similar principles regarding solvent-solute interactions apply, affecting its solubility, reactivity, and spectroscopic properties.

The following table illustrates the expected qualitative effects of solvent polarity on key molecular properties of an amino-thiophene derivative, based on general principles from computational studies.

| Molecular Property | Non-Polar Solvent | Polar Solvent | Rationale |

| Ground State Dipole Moment | Lower | Higher | Stabilization of charge separation in polar environments. researchgate.net |

| HOMO-LUMO Energy Gap | Larger | Smaller | Differential stabilization of ground and excited states. longdom.org |

| Absorption Maximum (λmax) | Shorter Wavelength | Longer Wavelength | Correlates with the change in HOMO-LUMO gap. |

| Solubility | Lower | Higher | "Like dissolves like" principle for a polar amine. |

| Note: This table represents general trends observed in computational studies of polar molecules in different solvent environments. |

Advanced Applications and Functional Roles in Chemical Sciences

Critical Building Block in the Synthesis of Complex Organic Architectures

The inherent reactivity of the thiophene (B33073) ring and the dimethylamino group makes N,N-Dimethyl(2-thienylmethyl)amine a valuable starting material for constructing intricate molecular frameworks. The thiophene moiety can undergo a variety of electrophilic substitution reactions, allowing for the introduction of diverse functional groups at various positions on the ring. Furthermore, the dimethylamino group can act as a directing group in these substitutions or can be transformed into other functionalities.

Enaminones, which are related structures featuring a dimethylamino group, are recognized as versatile building blocks in organic synthesis. researchgate.net The dimethylamine (B145610) group in these compounds is a good leaving group, facilitating a range of chemical transformations. researchgate.net This reactivity profile highlights the potential of this compound and its derivatives in the construction of complex all-carbon aromatic and heterocyclic scaffolds. researchgate.net

Ligand Design in Coordination Chemistry and Homogeneous Catalysis

The nitrogen atom of the dimethylamino group and the sulfur atom of the thiophene ring in this compound can act as donor atoms, enabling the molecule to function as a ligand in coordination chemistry. By coordinating to metal centers, it can influence the steric and electronic properties of the resulting metal complexes, which is a crucial aspect of designing efficient homogeneous catalysts.

The development of catalysts for various chemical transformations is an active area of research. For instance, ruthenium-based catalysts have been effectively used for the N-methylation of amines. nih.gov While not directly involving this compound, this demonstrates the importance of amine-containing ligands in catalysis. The structural features of this compound make it a candidate for the design of novel ligands for a variety of catalytic reactions.

Intermediacy in Agrochemical Development

The structural motifs present in this compound are also found in molecules with applications in agriculture. Thiophene-containing compounds, for instance, are components of some biologically active molecules used in this sector. N,N-dimethyl-N'-p-tolylsulfamide, a metabolite of the agrochemical tolylfluanid, contains a dimethylamino group and is relevant in the context of pesticide transformation products. nih.gov

The synthesis of condensed anthranilamide derivatives, which have insecticidal properties, involves complex organic structures where building blocks similar to this compound could potentially be utilized. google.com The development of new agrochemicals often relies on the modification of existing scaffolds to enhance efficacy and selectivity, and the thienylmethylamine core provides a versatile platform for such modifications.

Precursor in Medicinal Chemistry and Drug Discovery Efforts

The thiophene ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its presence in this compound makes this compound an attractive starting point for the synthesis of new therapeutic agents.

Synthesis of Biologically Active Compounds

The versatility of this compound as a precursor is evident in its potential to be incorporated into a wide range of biologically active molecules. For example, derivatives of 2-aminothiazole, which also contain a sulfur and nitrogen-based heterocyclic system, have been synthesized and shown to possess potent biological activities, including urease and α-glucosidase inhibition. nih.gov The synthesis of these compounds often involves the reaction of a starting amine with other reagents to build the final complex molecule. nih.gov

Furthermore, the core structure of this compound is related to that of other biologically active compounds. For instance, N,N-Dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)ethylenediamine is a known compound with potential biological activities. nih.gov The synthesis of such molecules often involves the coupling of a thienylmethylamine derivative with other fragments.

In the context of opioid research, the substitution of a benzyl (B1604629) group with a thienylmethyl group in certain benzimidazole (B57391) opioids has been shown to affect their analgesic potency. wikipedia.org This highlights the role that the thienylmethyl moiety can play in modulating the biological activity of complex molecules.

The development of novel antidepressant and anxiolytic agents has also explored complex heterocyclic systems. For example, novel 2-N,N-dimethylaminomethyl-2,3,3a,12b-tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives have been synthesized and evaluated for their potential therapeutic properties. nih.gov The N,N-dimethylaminomethyl group is a key feature of these molecules, underscoring the importance of this functional group in medicinal chemistry.

Pharmacological and Biological Research on N,n Dimethyl 2 Thienylmethyl Amine and Its Derivatives

Investigation of Antileishmanial Activity of Related Compounds

The thiophene (B33073) nucleus is a critical component in the development of novel antileishmanial agents. mdpi.commdpi.com Leishmaniasis is a parasitic disease with limited treatment options, making the discovery of new, effective molecules crucial. nih.govsemanticscholar.org Thiophene derivatives have emerged as a promising class of compounds with demonstrated activity against various Leishmania species. mdpi.comsemanticscholar.org

Studies have shown that 2-aminothiophene derivatives can inhibit the growth of Leishmania amazonensis, Leishmania braziliensis, Leishmania major, and Leishmania infantum. nih.govnih.gov For instance, the 2-amino-thiophenic derivative SB-200 was effective at inhibiting the growth of promastigotes of L. braziliensis, L. major, and L. infantum, with IC₅₀ values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. nih.gov Furthermore, hybrid compounds that incorporate both thiophene and indole (B1671886) moieties have exhibited significant antileishmanial activity, with some showing better performance than reference drugs like tri- and pentavalent antimonials. researchgate.net The activity of these compounds is believed to be related to factors like lipophilicity and molecular shape, and in some cases, is associated with inducing DNA fragmentation in the parasite. researchgate.net

Table 1: Antileishmanial Activity of Selected Thiophene Derivatives

| Compound Class | Specific Compound | Target Species | Activity (IC₅₀) | Source(s) |

|---|---|---|---|---|

| 2-Aminothiophene Derivative | SB-200 | L. braziliensis promastigotes | 4.25 μM | nih.gov |

| 2-Aminothiophene Derivative | SB-200 | L. major promastigotes | 4.65 μM | nih.gov |

| 2-Aminothiophene Derivative | SB-200 | L. infantum promastigotes | 3.96 μM | nih.gov |

| 2-Aminothiophene Derivative | SB-200 | L. infantum amastigotes | 2.85 μM | nih.gov |

| Thiophene-Indole Hybrid | TN8-7 | L. amazonensis promastigotes | 2.1 μg/mL | researchgate.net |

| Thiophene-Indole Hybrid | TN6-1 | L. amazonensis promastigotes | 2.3 μg/mL | researchgate.net |

| Thiophene-Indole Hybrid | TN7 | L. amazonensis promastigotes | 3.2 μg/mL | researchgate.net |

| Bithiophene Derivative | 5-(4-hydroxy-1-butynyl)-2,2′-bithienyl | Leishmania promastigotes | 100% lysis at 100 μg/mL | mdpi.com |

| Terthiophene Derivative | 5-methyl-2,2′:5′,2″-terthiophene | L. amazonensis promastigotes | 7.7 μg/mL | mdpi.com |

Analysis of Antihistaminic Properties of Ethylenediamine (B42938) Derivatives

N,N-Dimethyl(2-thienylmethyl)amine is structurally related to a class of first-generation H1 receptor antagonists characterized by an ethylenediamine backbone. wikipedia.orgnih.govslideshare.net The general structure for these antihistamines includes two aryl (or heteroaryl) groups linked through a short chain to a tertiary amine. youtube.comfirsthope.co.in In compounds like Thenyldiamine and Methaphenilene, one of these groups is a thienyl (thiophene) ring. nih.govwikipedia.orgwikipedia.org

Thenyldiamine, or N,N-Dimethyl-N′-pyridin-2-yl-N'-(3-thienylmethyl)ethane-1,2-diamine, was developed as an antihistamine and anticholinergic agent. wikipedia.orgnih.gov Its structure features a 3-thienylmethyl group attached to one of the nitrogen atoms of the N,N-dimethylethylenediamine core. wikipedia.org Similarly, Methaphenilene (N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine) is an antihistamine where a 2-thienylmethyl group is present. wikipedia.org The antihistaminic action of these ethylenediamine derivatives involves blocking the H1 histamine (B1213489) receptor, which prevents the allergic response mediated by histamine. nih.govnih.gov The structure-activity relationship (SAR) for this class indicates that the presence of two aryl/heteroaryl groups is crucial for activity, and the nature of these rings (e.g., pyridine, thiophene, phenyl) modulates the potency and side-effect profile. youtube.comfirsthope.co.in

Studies on Antiurease Activity of Thiophene-Containing Derivatives

The urease enzyme is a key virulence factor in several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for drug development. nih.govfrontiersin.orgresearchgate.net Thiophene-containing compounds have been identified as potent inhibitors of this enzyme. frontiersin.orgnih.gov

A variety of thiophene derivatives have been synthesized and evaluated for their antiurease activity, often showing significantly higher potency than the standard inhibitor, thiourea. nih.govfrontiersin.org For example, a series of morpholine-thiophene hybrid thiosemicarbazones demonstrated IC₅₀ values in the low micromolar range, with the most potent compound inhibiting urease in an uncompetitive manner. frontiersin.orgresearchgate.net Another study on benzothiophene-sulfonate derivatives identified a compound with an IC₅₀ value of 0.42 µM, which is over 50 times more potent than thiourea. nih.gov Molecular docking studies suggest that these compounds bind effectively to the active site of the urease enzyme. nih.govfrontiersin.org

Table 2: Urease Inhibitory Activity of Selected Thiophene Derivatives

| Compound Class | Specific Compound | Inhibition (IC₅₀) | Comparison to Standard (Thiourea IC₅₀ ≈ 22.3 μM) | Source(s) |

|---|---|---|---|---|

| Benzothiophene-sulfamate | Compound 1s | 0.42 µM | ~53-fold more potent | nih.gov |

| Morpholine-Thiophene Hybrid Thiosemicarbazone | Compound 5g | 3.80 µM | ~5.9-fold more potent | frontiersin.orgresearchgate.net |

| Morpholine-Thiophene Hybrid Thiosemicarbazone | Compound 5c | 4.00 µM | ~5.6-fold more potent | frontiersin.org |

| Morpholine-Thiophene Hybrid Thiosemicarbazone | Compound 5a | 4.94 µM | ~4.5-fold more potent | frontiersin.org |

Exploration of Serotonin (B10506) Transporter Ligand Potential for Structurally Analogous Compounds

While direct studies on this compound as a serotonin transporter (SERT) ligand are not prominent, the thiophene scaffold is present in compounds designed to interact with the serotonergic system. For instance, a maleate (B1232345) salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one has been identified as a serotonin antagonist used in Alzheimer's disease research. This indicates that the thiophene moiety can be a key structural feature for ligands targeting serotonin receptors. The specific substitution pattern on the thiophene ring and the nature of the side chains are critical in determining the compound's affinity and selectivity for different receptors or transporters within the serotonergic system. Further research could explore how modifications of the this compound structure might yield potent and selective SERT ligands.

Metabolic Fate Studies of Related Thienylmethyl Amine Derivatives

Understanding the metabolic pathways of thienylmethyl amine derivatives is crucial for their development as therapeutic agents. Studies on structurally similar antihistamines, such as Thenyldiamine and Methapyrilene, provide insight into the likely metabolic fate of this class of compounds.

Research using the fungus Cunninghamella elegans, a model organism known to effectively mimic mammalian drug metabolism, has shown that these antihistamines undergo significant biotransformation. nih.gov For Thenyldiamine, Methapyrilene, and Tripelennamine, the primary metabolic pathways identified were N-oxidation and N-demethylation. nih.gov Following a 96-hour incubation period, 64% of Thenyldiamine was metabolized, with the majority of the recoverable metabolites being N-oxide derivatives. nih.gov This suggests that the tertiary dimethylamino group is a primary site of metabolic attack, leading to the formation of N-oxide and N-demethylated products. These pathways are common for many drugs containing a lipophilic tertiary aliphatic amine group. pharmacy180.com

Evaluation of Antimicrobial and Antitumor Effects of Related Heterocyclic Structures

The thiophene scaffold is a well-established pharmacophore in the design of antimicrobial and antitumor agents. ijpscr.infonih.govijpscr.info Its derivatives have been extensively studied and have shown a wide range of activities against various pathogens and cancer cell lines. nih.govmdpi.comnih.gov

Antimicrobial Activity: 2-Aminothiophene derivatives, in particular, have demonstrated broad-spectrum antimicrobial properties, including antibacterial and antifungal effects. ijpscr.infoijpscr.info These compounds are effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.gov The antimicrobial action of some thiophene derivatives is attributed to their ability to permeabilize the bacterial membrane. frontiersin.orgnih.gov

Antitumor Effects: Thiophene derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways in cancer cells. nih.gov They have been reported to target various cancer-specific proteins, inhibit enzymes like topoisomerase and tyrosine kinase, and induce apoptosis. nih.govnih.gov The substitution pattern on the thiophene ring is critical for determining the specific anticancer target and potency. nih.gov For example, certain synthesized thiophene derivatives have shown high cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. acs.org

Table 3: Selected Antimicrobial and Antitumor Activities of Thiophene Derivatives

| Compound Class | Specific Compound | Activity Type | Target | Result (MIC or IC₅₀) | Source(s) |

|---|---|---|---|---|---|

| Thiophene Derivative | Compound S₁ | Antibacterial | S. aureus, B. subtilis, E. coli, S. typhi | MIC = 0.81 µM/ml | nih.gov |

| Thiophene Derivative | Compound S₄ | Antifungal | C. albicans, A. niger | MIC = 0.91 µM/ml | nih.gov |

| Thiophene Derivative | Compound 480 | Antitumor | HeLa Cells | IC₅₀ = 12.61 μg/mL | acs.org |

| Thiophene Derivative | Compound 480 | Antitumor | HepG2 Cells | IC₅₀ = 33.42 μg/mL | acs.org |

| Thiophene Derivative | TP 5 | Antitumor | HepG2 & SMMC-7721 Cells | Higher activity than Paclitaxel | mdpi.com |

| Thiophene Derivative | Compound S₈ | Antitumor | A-549 (Lung Cancer) Cells | Effective at 10⁻⁴ M | nih.gov |

Q & A

Q. How do contradictory reports on synthetic yields of N,N-dimethylated amines inform reaction optimization?

- Methodological Answer : Discrepancies arise from differences in catalyst activation (e.g., pre-reduction of Pd/NiO under H₂) and impurity profiles (e.g., residual aldehydes). Systematic Design of Experiments (DoE) approaches, varying parameters like pressure (1–5 bar H₂) and solvent (toluene vs. ethanol), can identify robust conditions. Yield reproducibility improves with in situ FTIR monitoring of imine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.